molecular formula C16H22O4 B050234 Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate CAS No. 122115-58-6

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate

Cat. No.: B050234
CAS No.: 122115-58-6
M. Wt: 278.34 g/mol
InChI Key: BZSGUOMZKSFDJP-UHFFFAOYSA-N
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Description

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoic acid chain, which is further substituted with a 3-methoxyphenyl group and a ketone group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3-methoxyphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

7-(3-methoxyphenyl)-7-oxoheptanoic acid+ethanolacid catalystEthyl 7-(3-methoxyphenyl)-7-oxoheptanoate+water\text{7-(3-methoxyphenyl)-7-oxoheptanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 7-(3-methoxyphenyl)-7-oxoheptanoic acid+ethanolacid catalyst​Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 7-(3-methoxyphenyl)-7-oxoheptanoic acid.

    Reduction: 7-(3-methoxyphenyl)-7-hydroxyheptanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate depends on its specific application. In biological systems, the compound may act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol. The methoxyphenyl group may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:

    Ethyl 7-oxoheptanoate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate: The methoxy group is positioned differently on the phenyl ring, which may affect its reactivity and interactions with biological targets.

    Ethyl 7-(3-hydroxyphenyl)-7-oxoheptanoate: The methoxy group is replaced with a hydroxy group, leading to different hydrogen bonding interactions and solubility properties.

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-20-16(18)11-6-4-5-10-15(17)13-8-7-9-14(12-13)19-2/h7-9,12H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSGUOMZKSFDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645568
Record name Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122115-58-6
Record name Ethyl 3-methoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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